molecular formula C12H13FO B12968717 6-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 61191-94-4

6-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12968717
CAS No.: 61191-94-4
M. Wt: 192.23 g/mol
InChI Key: GXXKWDBUJICOIW-UHFFFAOYSA-N
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Description

6-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a fluorine atom, two methyl groups, and a dihydronaphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and suitable ketones.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers may explore its use as a lead compound for drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4,4-dimethyl-1-tetralone: A similar compound with a different substitution pattern.

    4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom.

    6-Fluoro-1-tetralone: Contains a fluorine atom but lacks the dimethyl groups.

Uniqueness

6-Fluoro-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

61191-94-4

Molecular Formula

C12H13FO

Molecular Weight

192.23 g/mol

IUPAC Name

6-fluoro-4,4-dimethyl-2,3-dihydronaphthalen-1-one

InChI

InChI=1S/C12H13FO/c1-12(2)6-5-11(14)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6H2,1-2H3

InChI Key

GXXKWDBUJICOIW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C2=C1C=C(C=C2)F)C

Origin of Product

United States

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